

# An In-Depth Technical Guide to Isofuranodienone: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Isofuranodienone	
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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Isofuranodienone, a naturally occurring germacrane sesquiterpenoid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of Isofuranodienone. Detailed spectral data, including 1H and 13C Nuclear Magnetic Resonance (NMR), are presented to aid in its identification and characterization. Furthermore, this document outlines experimental protocols for the isolation of Isofuranodienone from natural sources and for the evaluation of its cytotoxic effects. The guide also delves into the potential signaling pathways through which Isofuranodienone may exert its biological effects, drawing comparisons with its well-studied isomer, furanodienone. This compilation of technical information aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

### **Chemical Structure and Identification**

**Isofuranodienone** is a sesquiterpenoid characterized by a 10-membered germacrane ring fused with a furanone moiety. Its systematic IUPAC name is (5Z,9E)-3,6,10-trimethyl-8,11-



dihydro-7H-cyclodeca[b]furan-4-one. The chemical structure and key identifiers are summarized below.

Identifier	Value
Molecular Formula	C15H18O2[1]
Molecular Weight	230.30 g/mol [1]
IUPAC Name	(5Z,9E)-3,6,10-trimethyl-8,11-dihydro-7H-cyclodeca[b]furan-4-one[1]
CAS Number	24268-42-6[1]
SMILES	C/C/1=C/C(=0)C2=C(C/C(=C/CC1)/C)OC=C2C [1]
InChI Key	XVOHELPNOXGRBQ-IKVLVDHLSA-N[1]

## **Physicochemical Properties**

**Isofuranodienone** is a solid at room temperature with a defined melting point. Its lipophilic nature, indicated by the calculated XLogP3 value, suggests moderate solubility in organic solvents and limited solubility in aqueous media. This property is a critical consideration for its formulation and bioavailability in potential therapeutic applications.

Property	Value	Source
Physical Description	Solid	Human Metabolome Database
Melting Point	89.5 - 90.5 °C	Human Metabolome Database
XLogP3-AA	2.9	Computed by XLogP3 3.0

### **Spectroscopic Data**

The structural elucidation of **Isofuranodienone** is confirmed through various spectroscopic techniques. The following tables provide the 1H and 13C NMR spectral data, which are essential for the unambiguous identification of the compound.



1H NMR Spectral Data (CDCl3, 400 MHz)

Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
5.15	dd	11.4, 4.1	H-1
2.05	m	Η-2α	_
2.09	m	Η-2β	_
2.20	m	Η-3α	_
2.25	m	Н-3β	_
5.84	br s	H-5	_
3.03	d	14.5	Η-9α
3.57	d	14.5	Н-9β
7.05	br s	H-12	
2.16	br s	H-13	-
1.73	S	H-14	-
1.63	S	H-15	

Data sourced from Chokchaisiri et al.[2]

# 13C NMR Spectral Data (CDCl3, 100 MHz)



Chemical Shift (δ) ppm	Carbon Type	Assignment
123.9	СН	C-1
26.1	CH2	C-2
36.3	CH2	C-3
141.1	С	C-4
129.0	СН	C-5
193.8	C=O	C-6
123.9	С	C-7
161.5	С	C-8
32.8	CH2	C-9
134.0	С	C-10
122.1	С	C-11
138.4	СН	C-12
9.5	CH3	C-13
22.6	CH3	C-14
19.1	CH3	C-15

Data sourced from Chokchaisiri et al.[2]

# Biological Activities and Potential Therapeutic Applications

**Isofuranodienone** has demonstrated promising biological activities, particularly in the realm of oncology. Its cytotoxic effects against various cancer cell lines highlight its potential as a lead compound for the development of novel anticancer agents.

### **Anticancer Activity**



Research has shown that **Isofuranodienone** exhibits antiproliferative activity against human breast and prostate cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cell lines.

Cell Line	Cancer Type	IC50 (μM)
MDA-MB-231	Breast Adenocarcinoma	59
BT-474	Breast Adenocarcinoma	55
PC-3	Prostate Adenocarcinoma	29

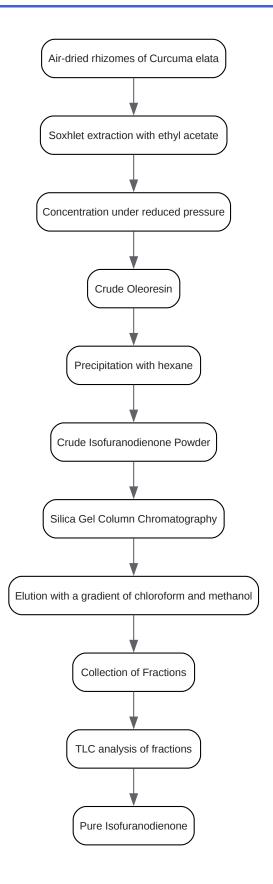
Data from a study on the antiproliferative evaluation of isofuranodiene.[2]

The mechanism of its anticancer action is suggested to involve the induction of apoptosis.[2] However, the therapeutic application of **Isofuranodienone** is currently hampered by its instability and low water solubility.

# **Experimental Protocols Isolation of Isofuranodienone from Curcuma elata**

The following is a general procedure for the extraction and isolation of sesquiterpenoids from Curcuma species, which can be adapted for **Isofuranodienone**.





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**Figure 1.** General workflow for the isolation of **Isofuranodienone**.



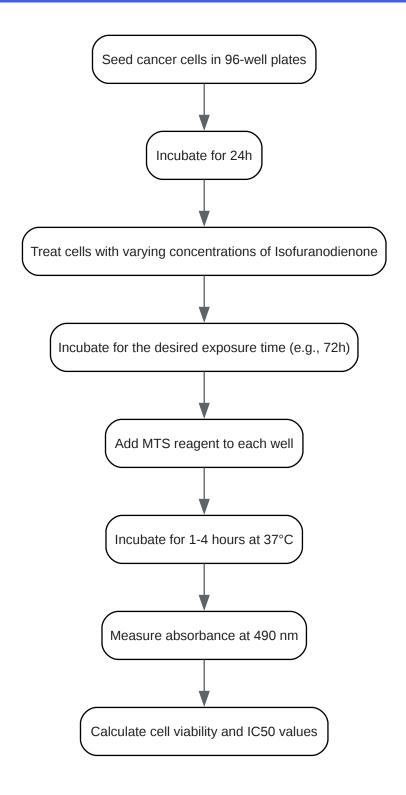
#### Procedure:

- Extraction: The air-dried and powdered rhizomes of Curcuma elata are subjected to Soxhlet extraction using an appropriate solvent such as ethyl acetate or acetone.
- Concentration: The resulting extract is concentrated under reduced pressure to yield a crude oleoresin.
- Precipitation: The oleoresin is treated with a non-polar solvent like hexane to precipitate the less soluble compounds, including Isofuranodienone.
- Column Chromatography: The crude precipitate is then subjected to silica gel column chromatography.
- Elution and Fractionation: The column is eluted with a gradient solvent system, typically a
  mixture of chloroform and methanol with increasing polarity, to separate the different
  components. Fractions are collected sequentially.
- Analysis and Purification: The collected fractions are analyzed by Thin Layer
   Chromatography (TLC) to identify those containing Isofuranodienone. Fractions with the
   pure compound are combined and concentrated to yield purified Isofuranodienone.

### **Cell Viability Assay (MTS Assay)**

The following is a generalized protocol for determining the cytotoxic effects of **Isofuranodienone** on cancer cell lines using the MTS assay.





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Figure 2. Workflow for the MTS cell viability assay.

Procedure:



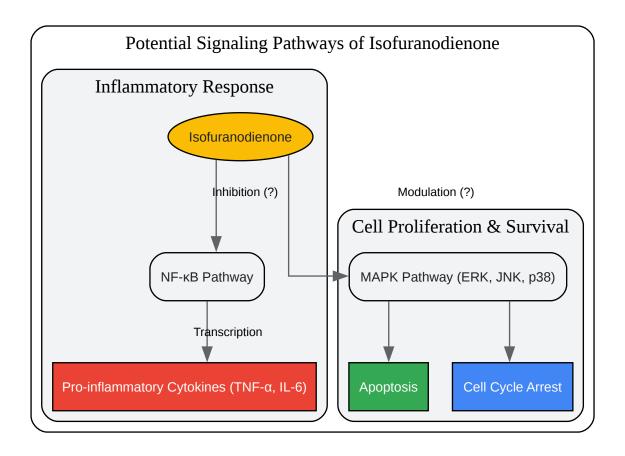
- Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: The cells are then treated with various concentrations of Isofuranodienone. A control group with no treatment and a vehicle control are also included.
- Incubation: The plates are incubated for a specific period (e.g., 72 hours) to allow the compound to exert its effects.
- MTS Reagent Addition: Following the incubation period, the MTS reagent is added to each well.
- Final Incubation: The plates are incubated for an additional 1-4 hours to allow for the conversion of the MTS tetrazolium salt into a colored formazan product by viable cells.
- Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a wavelength of 490 nm.
- Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined from the dose-response curve.

### **Signaling Pathways**

The precise signaling pathways modulated by **Isofuranodienone** are still under investigation. However, studies on its closely related isomer, furanodienone, provide valuable insights into potential mechanisms of action. Furanodienone has been shown to exert its anti-inflammatory and anticancer effects through the modulation of key signaling cascades, including the NF-kB and MAPK pathways.

It is plausible that **Isofuranodienone** shares similar mechanisms of action due to its structural similarity to furanodienone. Further research is warranted to elucidate the specific molecular targets and signaling pathways directly affected by **Isofuranodienone**.





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- To cite this document: BenchChem. [An In-Depth Technical Guide to Isofuranodienone: Chemical Structure, Properties, and Biological Activities]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1232476#what-is-the-chemical-structure-of-isofuranodienone]



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